

A Head-to-Head Battle in Lymphoma Models: MYX1715 vs. Zelenirstat (PCLX-001)

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Compound of Interest

Compound Name: MYX1715

Cat. No.: B15603940

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In the landscape of novel anti-cancer therapeutics, N-myristoyltransferase (NMT) inhibitors have emerged as a promising class of agents, particularly for hematological malignancies. This guide provides a detailed comparison of two potent NMT inhibitors, **MYX1715** and Zelenirstat (PCLX-001), focusing on their performance in preclinical lymphoma models. This objective analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the advancement of cancer therapies.

At a Glance: Key Performance Indicators

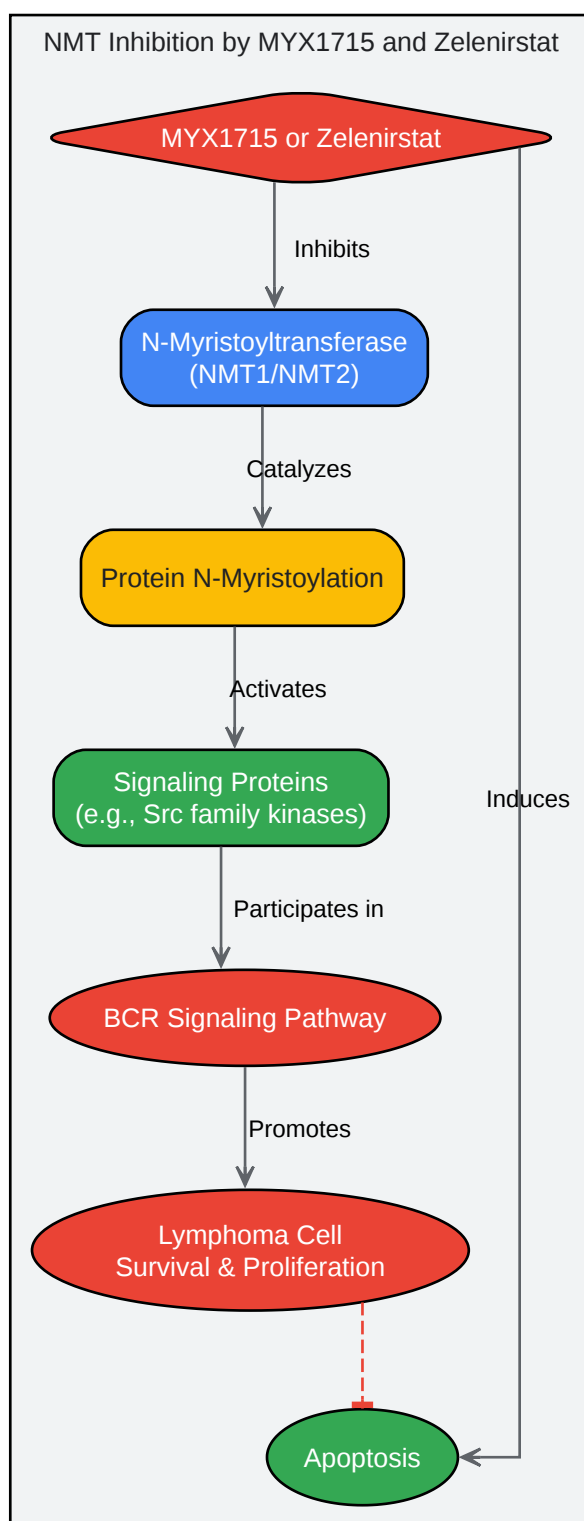
Feature	MYX1715	Zelenirstat (PCLX-001)
Target	N-Myristoyltransferase (NMT)	N-Myristoyltransferase 1 and 2 (NMT1/2)
Binding Affinity (KD)	0.09 nM[1]	Not explicitly reported, but potent inhibitor
In Vitro Potency (IC50)	9 nM (LU2511), 44 nM (LU0884) (non-lymphoma cell lines)[1]	~10-100 nM in various lymphoma cell lines (BL2, Ramos, BJAB, DOHH2, WSU-DLCL2, SU-DHL-10)[2]
In Vivo Efficacy	Demonstrated tumor growth inhibition in a DLBCL xenograft model at 12.5 and 25 mg/kg[1]	Significant tumor growth inhibition and regression in multiple lymphoma xenograft models (DOHH2, BL2, and patient-derived DLBCL) at doses of 20-50 mg/kg[3]
Clinical Development	Preclinical	Phase 1/2 Clinical Trials (NCT04836195)[4]

Mechanism of Action: Targeting a Key Cellular Process

Both **MYX1715** and Zelenirstat exert their anti-cancer effects by inhibiting N-myristoyltransferase, an enzyme crucial for the attachment of myristate, a fatty acid, to a variety of cellular proteins. This process, known as N-myristoylation, is essential for the proper localization and function of these proteins, many of which are involved in critical signaling pathways that drive cancer cell proliferation and survival.[5][6]

Zelenirstat has been identified as a dual inhibitor of both NMT1 and NMT2.[5] By blocking N-myristoylation, Zelenirstat disrupts vital signaling cascades, including the B-cell receptor (BCR) signaling pathway, which is a key driver in many B-cell lymphomas.[3][5] This disruption leads to the induction of apoptosis (programmed cell death) in lymphoma cells.[5][6]

While the specific inhibitory profile of **MYX1715** against NMT1 and NMT2 is not as extensively detailed in publicly available literature, its potent binding affinity suggests a strong engagement with its target. The downstream consequences of this inhibition are presumed to be similar to those of Zelenirstat, leading to the disruption of essential cellular processes and subsequent cancer cell death.



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Mechanism of NMT Inhibition in Lymphoma.

Preclinical Performance in Lymphoma Models

In Vitro Studies

Zelenirstat has demonstrated potent anti-proliferative activity across a range of lymphoma cell lines. In studies with Burkitt lymphoma (BL) cell lines such as BL2 and diffuse large B-cell lymphoma (DLBCL) cell lines like DOHH2, Zelenirstat inhibited proliferation in a time- and dose-dependent manner.[\[5\]](#)

Comprehensive data on the in vitro activity of **MYX1715** in a wide panel of lymphoma cell lines is not as readily available. However, its high potency in other cancer cell lines suggests it would likely exhibit significant anti-proliferative effects in lymphoma cells as well.

In Vivo Xenograft Models

Both compounds have shown efficacy in animal models of lymphoma.

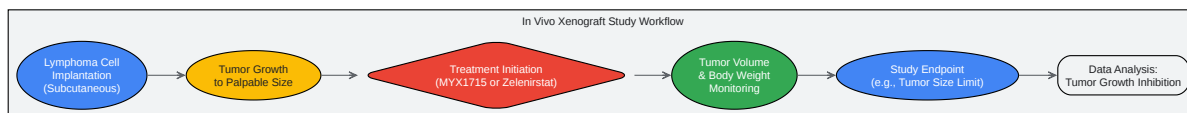
MYX1715:

- In a DLBCL xenograft model, treatment with **MYX1715** at doses of 12.5 and 25 mg/kg resulted in the inhibition of tumor growth.[\[1\]](#)

Zelenirstat (PCLX-001):

- In a DOHH2 DLBCL xenograft model, daily administration of Zelenirstat at 20 mg/kg or 50 mg/kg every other day led to a significant tumoricidal effect.[\[3\]](#)
- In a BL2 Burkitt lymphoma xenograft model, Zelenirstat induced tumor regression.[\[5\]](#)
- Notably, in a patient-derived xenograft (PDX) model from a refractory DLBCL patient, Zelenirstat treatment resulted in profound tumor regression and even complete remissions.[\[6\]](#)

The ability of Zelenirstat to induce complete responses in a patient-derived model, which more closely mimics the heterogeneity of human disease, is a significant indicator of its potential clinical utility.



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